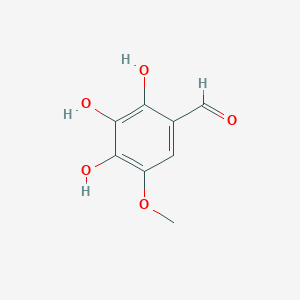![molecular formula C13H18O2 B14390041 3-[2-(Benzyloxy)ethyl]-3-methyloxetane CAS No. 88214-46-4](/img/structure/B14390041.png)
3-[2-(Benzyloxy)ethyl]-3-methyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Benzyloxy)ethyl]-3-methyloxetane is an organic compound that features an oxetane ring substituted with a benzyloxyethyl group and a methyl group Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity characteristics The benzyloxy group is a benzene ring attached to an oxygen atom, which is further connected to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)ethyl]-3-methyloxetane typically involves the following steps:
Formation of the Benzyloxyethyl Intermediate: This can be achieved by reacting benzyl alcohol with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)ethanol.
Cyclization to Form the Oxetane Ring: The intermediate 2-(benzyloxy)ethanol is then subjected to cyclization under acidic conditions, such as using sulfuric acid, to form the oxetane ring. The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient cyclization and alkylation steps. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Benzyloxy)ethyl]-3-methyloxetane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane ring can be reduced to form linear ethers.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) in the presence of a base like sodium hydride (NaH) are commonly employed.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Linear ethers such as 3-(2-hydroxyethyl)-3-methyloxetane.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[2-(Benzyloxy)ethyl]-3-methyloxetane finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-[2-(Benzyloxy)ethyl]-3-methyloxetane involves its interaction with various molecular targets and pathways:
Molecular Targets: The benzyloxy group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Pathways Involved: The compound may participate in oxidative stress pathways, influencing cellular redox states and modulating signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-(Benzyloxy)ethyl]-3-methyloxirane: Similar structure but with an oxirane (three-membered ring) instead of an oxetane.
3-[2-(Benzyloxy)ethyl]-3-methylfuran: Contains a furan ring (five-membered ring with oxygen) instead of an oxetane.
3-[2-(Benzyloxy)ethyl]-3-methylpyran: Features a pyran ring (six-membered ring with oxygen) instead of an oxetane.
Uniqueness
3-[2-(Benzyloxy)ethyl]-3-methyloxetane is unique due to its four-membered oxetane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a candidate for developing materials with unique properties.
Propiedades
Número CAS |
88214-46-4 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-methyl-3-(2-phenylmethoxyethyl)oxetane |
InChI |
InChI=1S/C13H18O2/c1-13(10-15-11-13)7-8-14-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Clave InChI |
LZWFQPLMLBGVDX-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)CCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


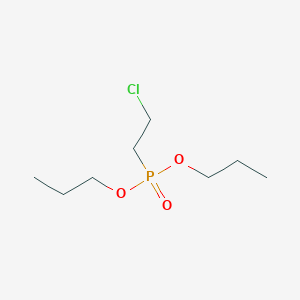
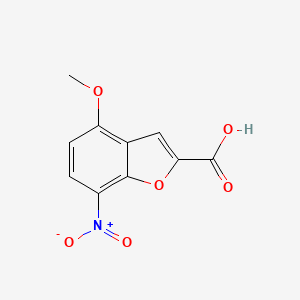
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
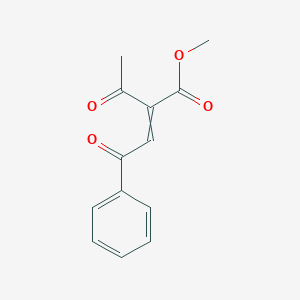
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)
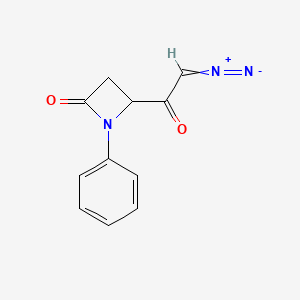
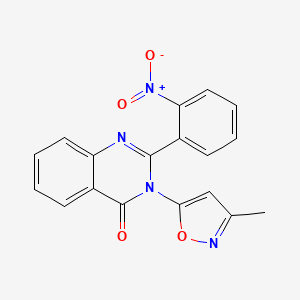
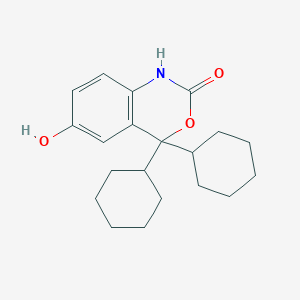
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
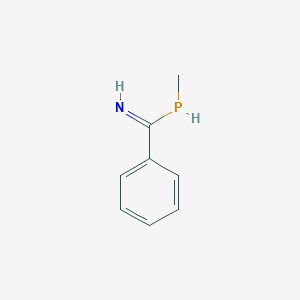
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
